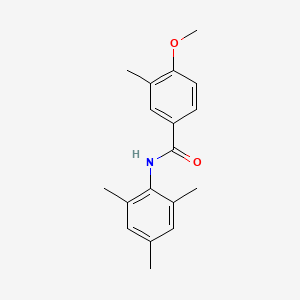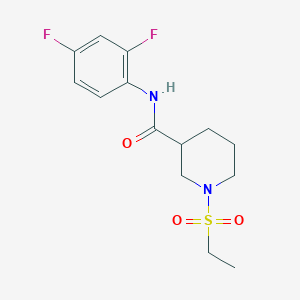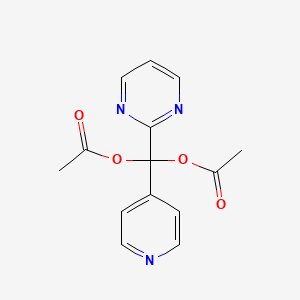![molecular formula C15H21NO3 B4682084 1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682084.png)
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one
説明
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one, also known as DAPK1 inhibitor, is a chemical compound that has shown promising results in scientific research. This compound is a potent and selective inhibitor of death-associated protein kinase 1 (DAPK1), which is a serine/threonine kinase that plays a crucial role in cell death and survival pathways. The purpose of
作用機序
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one acts as a potent and selective inhibitor of this compound by binding to the ATP-binding site of the enzyme. This compound is a serine/threonine kinase that plays a crucial role in the regulation of cell death and survival pathways. The inhibition of this compound by this compound induces cell death in cancer cells and protects neurons from degeneration in neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by inhibiting this compound. The compound has also been shown to protect neurons from degeneration in neurodegenerative disorders by inhibiting this compound. The compound has no significant effects on normal cells and tissues.
実験室実験の利点と制限
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in various diseases. The compound has shown promising results in preclinical studies, but its efficacy and safety in humans are yet to be determined. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at higher concentrations.
将来の方向性
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. The future directions for research on this compound include:
1. Further studies to determine the efficacy and safety of the compound in humans.
2. Development of more potent and selective this compound inhibitors.
3. Investigation of the potential use of the compound in combination with other therapeutic agents.
4. Studies to determine the mechanism of action of the compound in various diseases.
5. Investigation of the potential use of the compound in other diseases such as autoimmune diseases and infectious diseases.
Conclusion
This compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. The compound acts as a potent and selective inhibitor of this compound, which plays a crucial role in cell death and survival pathways. The compound has shown promising results in preclinical studies, but its efficacy and safety in humans are yet to be determined. Further research is needed to determine the full potential of this compound in various diseases.
科学的研究の応用
1-[(2,5-dimethoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The compound has shown promising results in preclinical studies as a this compound inhibitor, which plays a crucial role in the regulation of cell death and survival pathways. The inhibition of this compound has been shown to induce cell death in cancer cells and protect neurons from degeneration in neurodegenerative disorders.
特性
IUPAC Name |
(E)-1-(2,5-dimethoxyanilino)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)14(17)8-9-16-12-10-11(18-4)6-7-13(12)19-5/h6-10,16H,1-5H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZNOJCQTZEWSH-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4682010.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B4682015.png)
![1-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4682018.png)
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4682027.png)
![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4682046.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4682056.png)
![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4682065.png)
![5-imino-2-(2-methylphenyl)-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4682073.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4682080.png)
![N-isopropyl-2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4682092.png)
